2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide Galactosylceramides are glycosphingolipids that contain galactose attached to a ceramide containing an N-acyl hydroxy or non-hydroxy fatty acid. They are metabolic precursors to sulfatides, found primarily in nerve tissues, and are the main glycosphingolipids in the central nervous system. Galactosylceramides are involved in a multitude of cellular processes including cell agglutination, cellular signaling in glycosynapses, cellular development, and activation of T cells. They accumulate in globoid cells in the brain of patients with Krabbe disease, a disorder characterized by a deficiency in galactosylcerebrosidase activity. This product is a mixture of isolated bovine hydroxy galactosylceramides.
N-(2R-Hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol belongs to the class of organic compounds known as phytoceramides. These are n-acylated 4-hydroxysphinganine. N-(2R-Hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Outside of the human body, N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol can be found in mushrooms. This makes N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 37211-11-3
VCID: VC21250127
InChI: InChI=1S/C44H89NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-42(48)44(50)45-40(39-46)43(49)41(47)37-35-33-31-29-27-16-14-12-10-8-6-4-2/h40-43,46-49H,3-39H2,1-2H3,(H,45,50)
SMILES: CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Molecular Formula: C44H89NO5
Molecular Weight: 712.2 g/mol

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide

CAS No.: 37211-11-3

Cat. No.: VC21250127

Molecular Formula: C44H89NO5

Molecular Weight: 712.2 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide - 37211-11-3

Specification

Description Galactosylceramides are glycosphingolipids that contain galactose attached to a ceramide containing an N-acyl hydroxy or non-hydroxy fatty acid. They are metabolic precursors to sulfatides, found primarily in nerve tissues, and are the main glycosphingolipids in the central nervous system. Galactosylceramides are involved in a multitude of cellular processes including cell agglutination, cellular signaling in glycosynapses, cellular development, and activation of T cells. They accumulate in globoid cells in the brain of patients with Krabbe disease, a disorder characterized by a deficiency in galactosylcerebrosidase activity. This product is a mixture of isolated bovine hydroxy galactosylceramides.
N-(2R-Hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol belongs to the class of organic compounds known as phytoceramides. These are n-acylated 4-hydroxysphinganine. N-(2R-Hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Outside of the human body, N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol can be found in mushrooms. This makes N-(2R-hydroxyhexacosanoyl)-2S-amino-1, 3S, 4R-octadecanetriol a potential biomarker for the consumption of this food product.
CAS No. 37211-11-3
Molecular Formula C44H89NO5
Molecular Weight 712.2 g/mol
IUPAC Name 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide
Standard InChI InChI=1S/C44H89NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-42(48)44(50)45-40(39-46)43(49)41(47)37-35-33-31-29-27-16-14-12-10-8-6-4-2/h40-43,46-49H,3-39H2,1-2H3,(H,45,50)
Standard InChI Key XNLFLZXNXQVPII-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Appearance Unit:10 mgSolvent:nonePurity:98+%Physical solid

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